molecular formula C15H10N2O3S B13579160 4-[(1,1,3-Trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)methyl]benzonitrile

4-[(1,1,3-Trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)methyl]benzonitrile

Cat. No.: B13579160
M. Wt: 298.3 g/mol
InChI Key: FRTANVFUKLZIOQ-UHFFFAOYSA-N
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Description

4-[(1,1,3-Trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)methyl]benzonitrile is a complex organic compound that belongs to the class of benzothiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,1,3-Trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)methyl]benzonitrile typically involves the reaction of appropriate benzothiazole derivatives with benzonitrile under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-[(1,1,3-Trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially leading to new derivatives with unique properties.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions can produce a wide range of substituted benzothiazole compounds.

Scientific Research Applications

4-[(1,1,3-Trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)methyl]benzonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be used in the study of biological processes and interactions, particularly those involving benzothiazole derivatives.

    Industry: It can be used in the development of new materials and chemicals with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 4-[(1,1,3-Trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1,1,3-Trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)methyl]benzonitrile is unique due to its specific structure, which combines a benzothiazole ring with a benzonitrile group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.

Properties

Molecular Formula

C15H10N2O3S

Molecular Weight

298.3 g/mol

IUPAC Name

4-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]benzonitrile

InChI

InChI=1S/C15H10N2O3S/c16-9-11-5-7-12(8-6-11)10-17-15(18)13-3-1-2-4-14(13)21(17,19)20/h1-8H,10H2

InChI Key

FRTANVFUKLZIOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC3=CC=C(C=C3)C#N

Origin of Product

United States

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